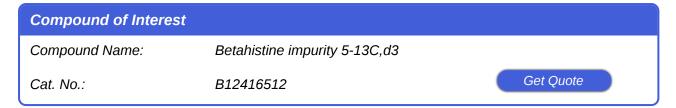


An In-Depth Technical Guide to the Chemical Structure of Betahistine Impurity 5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential formation pathway of Betahistine Impurity 5, a related substance of the active pharmaceutical ingredient Betahistine. This document is intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical Identity and Physical Properties

Betahistine Impurity 5 has been identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid.[1][2] It is a potential degradation product or process impurity that may arise during the manufacturing or storage of Betahistine-containing drug products.

A summary of its known chemical and physical properties is presented in Table 1.



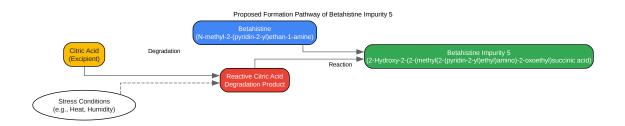
Property	Value	Reference
Chemical Name	2-Hydroxy-2-(2-(methyl(2- (pyridin-2-yl)ethyl)amino)-2- oxoethyl)succinic acid	[1][2]
Molecular Formula	C14H18N2O6	[1][2]
Molecular Weight	310.3 g/mol	[1][2]
Appearance	Off-white solid	
Solubility	Soluble in methanol	_
Purity (by HPLC)	≥98% (as reported by commercial suppliers)	

Proposed Formation Pathway

The formation of Betahistine Impurity 5 is hypothesized to occur via a reaction between Betahistine and a degradation product of citric acid, a common excipient in pharmaceutical formulations.[3] Under conditions of heat and humidity, citric acid can degrade to form reactive intermediates which can subsequently react with the secondary amine of the Betahistine molecule to form the succinic acid derivative.

The proposed logical relationship for the formation of Betahistine Impurity 5 is depicted in the following diagram:





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Caption: Proposed reaction pathway for the formation of Betahistine Impurity 5.

Experimental Protocols

While a specific, detailed synthesis protocol for Betahistine Impurity 5 is not readily available in the public domain, its synthesis would likely involve the reaction of Betahistine with a suitable derivative of succinic acid under controlled conditions. The following are generalized experimental protocols for the analysis and characterization of Betahistine and its impurities, which can be adapted for Betahistine Impurity 5.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC method is suitable for the analysis of Betahistine and its impurities. The following is a general procedure that can be optimized for the specific separation of Impurity 5.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 5 μm, 4.6 x 250 mm (or equivalent).



- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where both Betahistine and the impurity have significant absorbance (e.g., 260 nm).
- Injection Volume: 10-20 μL.
- Sample Preparation: Dissolve the sample in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of Betahistine Impurity 5.

- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an HPLC system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for Betahistine and its related compounds.
- Mass Analyzer: High-resolution mass spectrometry (HRMS) is recommended to accurately determine the elemental composition.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation pattern, which can provide structural information. The expected protonated molecule [M+H]⁺ for Betahistine Impurity 5 would be at m/z 311.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the impurity.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the impurity is soluble, such as methanol-d4 or DMSO-d6.
- Experiments:
 - ¹H NMR: To identify the number and types of protons and their connectivity.
 - 13C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and confirm the structure.

Data Presentation

The following table summarizes the key analytical data for Betahistine Impurity 5.

Data Type	Result
Molecular Weight (Calculated)	310.3 g/mol
Molecular Weight (MS, [M+H]+)	Expected at m/z 311.3
HPLC Purity	≥98%

Conclusion

This technical guide provides a summary of the available information on the chemical structure and properties of Betahistine Impurity 5. The proposed formation pathway highlights the importance of controlling storage conditions and understanding excipient compatibility in the formulation of Betahistine drug products. The provided experimental protocols offer a starting point for the development of validated analytical methods for the detection and quantification of this impurity. Further research is warranted to fully elucidate the synthesis, toxicological profile, and control strategies for Betahistine Impurity 5.



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